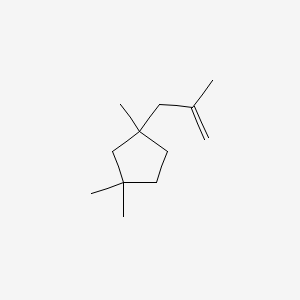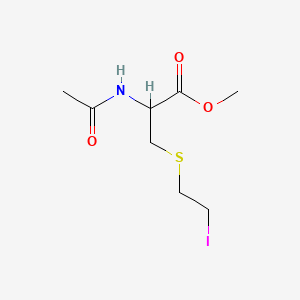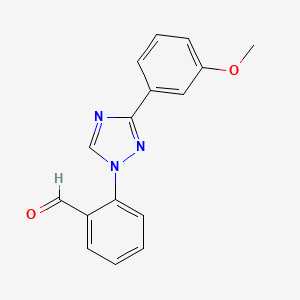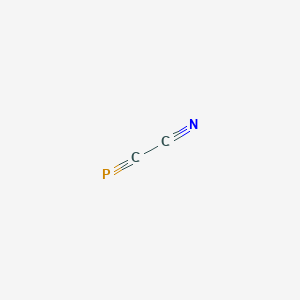
Phosphanylidyneacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is widely recognized for its utility in organic synthesis, particularly in the transformation of carbonyl compounds into unsaturated nitriles . It is often employed as a reagent in various chemical reactions due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Phosphanylidyneacetonitrile can be synthesized through the reaction of tributylphosphine with acetonitrile under specific conditions. The reaction typically involves the use of a base to deprotonate the acetonitrile, followed by the addition of tributylphosphine to form the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: Phosphanylidyneacetonitrile undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Addition: It can add to carbonyl compounds to form unsaturated nitriles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Addition: Carbonyl compounds such as aldehydes or ketones, often in the presence of a base.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphoranes.
Addition: Unsaturated nitriles.
科学的研究の応用
Phosphanylidyneacetonitrile has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of phosphanylidyneacetonitrile involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is primarily due to the presence of the phosphorane moiety, which stabilizes the negative charge developed during the reaction. The compound can also participate in the formation of ylide intermediates, which are crucial in many organic transformations .
類似化合物との比較
(Cyanomethylene)tributylphosphorane: Another name for phosphanylidyneacetonitrile, used interchangeably.
Tsunoda reagent: A stabilized trialkylphosphorane used in similar reactions, particularly in the Mitsunobu reaction.
Uniqueness: this compound is unique due to its high reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to form stable ylides and participate in a wide range of reactions sets it apart from other similar compounds .
特性
CAS番号 |
74896-22-3 |
|---|---|
分子式 |
C2NP |
分子量 |
69.00 g/mol |
IUPAC名 |
2-phosphanylidyneacetonitrile |
InChI |
InChI=1S/C2NP/c3-1-2-4 |
InChIキー |
ZDTBSGXXDJXYMT-UHFFFAOYSA-N |
正規SMILES |
C(#N)C#P |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



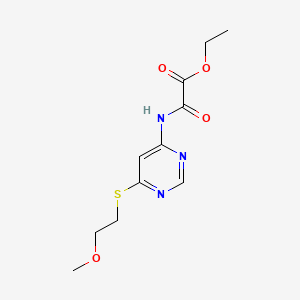
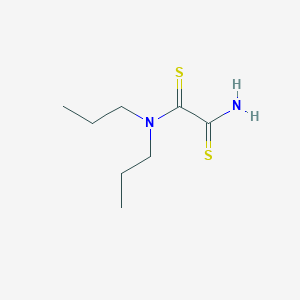
![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
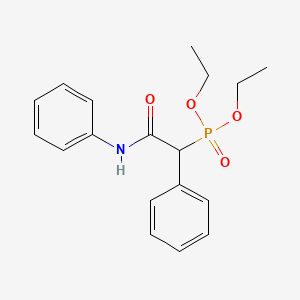
![6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine](/img/structure/B14448226.png)

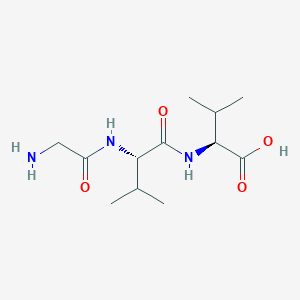

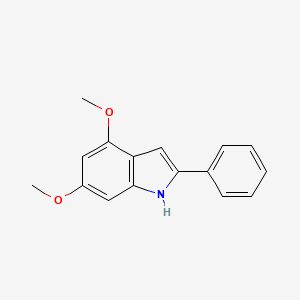
![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
